1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one

Description

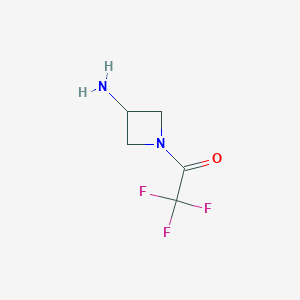

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a fluorinated ketone containing a strained azetidine (four-membered nitrogen heterocycle) ring with an amino substituent. Its molecular structure combines the electron-withdrawing trifluoroacetyl group with the nucleophilic 3-aminoazetidine moiety, making it a versatile intermediate in medicinal chemistry and materials science. The compound is commercially available, with suppliers listed under CAS numbers, and is used in the synthesis of bioactive molecules and heterocyclic frameworks . The azetidine ring’s inherent ring strain and conformational rigidity can influence its reactivity and binding properties compared to larger cyclic amines.

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-1-3(9)2-10/h3H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDMYDRVLXLWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where an azetidine precursor reacts with a trifluoromethyl ketone under basic conditions . Another approach involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by functionalization with a trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the azetidine ring and subsequent functionalization. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Nucleophilic Addition: The amine group can act as a nucleophile, reacting with electrophiles.

Condensation Reactions: The amine and ketone groups can participate in condensation reactions to form larger molecules.

Keto-Enol Tautomerism: The presence of the trifluoromethyl group can influence the keto-enol equilibrium, affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydride or potassium tert-butoxide for deprotonation, and electrophiles like alkyl halides for nucleophilic addition. Reaction conditions often involve solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield substituted azetidines, while condensation reactions can produce larger heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one has been explored for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutic agents. The trifluoroethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug design.

Case Study: Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of aminoazetidines have shown efficacy against various viral infections by interfering with viral replication processes. This suggests that this compound could be further investigated for similar applications.

Material Science

In material science, this compound can serve as a precursor for the synthesis of fluorinated polymers and materials. The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Fluorinated polymers synthesized from trifluoroethyl derivatives have been studied for their applications in coatings and membranes due to their unique properties such as low surface energy and high hydrophobicity. The use of this compound could lead to innovative materials with tailored functionalities.

Agricultural Chemistry

Another promising application lies in agricultural chemistry. Compounds featuring aminoazetidine structures have been investigated for their potential as agrochemicals. They may act as herbicides or insecticides due to their biological activity against pests.

Case Study: Agrochemical Development

Research into the biological activity of aminoazetidine derivatives has shown that they can inhibit key enzymes in pest species. The development of this compound as an agrochemical could provide an environmentally friendly alternative to traditional pesticides.

Comparative Data Table

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development | Enhanced metabolic stability and lipophilicity |

| Material Science | Synthesis of fluorinated polymers | Improved thermal stability and chemical resistance |

| Agricultural Chemistry | Development of agrochemicals | Biological activity against pests |

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets through its functional groups. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Comparison with Similar Compounds

a) 1-(7-Bromo-4-phenyl-2-(phenylethynyl)-2-(trifluoromethyl)-2H,9aH-pyrido[2,1-b][1,3]oxazin-3-yl)-2,2,2-trifluoroethan-1-one (3p)

b) 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethylthiourea (7k)

- Structure: Azetidinone core with phenothiazine and thiourea substituents.

- Bioactivity : Exhibits significant antioxidant activity (EC$_{50}$ = 47 µg/ml) .

Comparison: The target compound’s 3-aminoazetidine group enhances nucleophilicity compared to the oxazine or phenothiazine derivatives, which may influence reactivity in coupling reactions. The smaller azetidine ring also imposes greater steric constraints than six-membered heterocycles.

Aromatic Trifluoroethanone Derivatives

a) 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one

b) 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one

Comparison: The aminoazetidine derivative lacks aromatic substituents but offers a reactive NH$_2$ group for further functionalization, unlike the inert bromophenyl analogues. This makes it more suitable for constructing nitrogen-rich pharmacophores.

Piperazine and Piperidine Derivatives

a) 1-(2-Benzyl-4-isopropylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one (56)

- Synthesis : Deprotection of piperazine derivatives using K$2$CO$3$ in MeOH/H$_2$O .

- Applications : Used in inhibitor design for selectivity profiling .

The amino group in the target compound also provides a distinct hydrogen-bonding site absent in piperazine derivatives.

Data Tables

Table 1: Physical and Spectral Properties of Selected Trifluoroethanone Derivatives

Key Findings and Implications

- Structural Impact: The 3-aminoazetidine group confers unique reactivity and rigidity compared to bulkier or more flexible heterocycles.

- Synthetic Flexibility : Metal-free methods (e.g., for pyrido-oxazine derivatives) offer eco-friendly routes, but the target compound’s synthesis remains less documented .

- Biological Relevance : Azetidine-containing compounds show promise in drug discovery due to their metabolic stability and conformational constraints, as seen in antioxidant derivatives .

Future research should explore the target compound’s catalytic applications and pharmacological profiling to leverage its distinctive azetidine-trifluoroacetyl architecture.

Biological Activity

1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a compound with the molecular formula CHFNO and a molecular weight of 168.12 g/mol. It is characterized by its trifluoroethanone structure, which contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

- IUPAC Name : this compound

- CAS Number : 1478086-61-1

- Molecular Structure :

- SMILES : NC1CN(C(=O)C(F)(F)F)C1

- Molecular Weight : 168.12 g/mol

The biological activity of this compound has been investigated through various studies that highlight its potential as a therapeutic agent. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes related to metabolic pathways. For instance, it has been linked to the inhibition of carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in tissues .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its structural features may enhance its ability to penetrate bacterial membranes, leading to effective bacterial cell disruption.

- Cytotoxicity in Cancer Cells : Research indicates that this compound may induce apoptosis in various cancer cell lines. This effect is attributed to its ability to interfere with cellular signaling pathways that promote cell survival .

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase activity | |

| Antimicrobial Effects | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Recent Research Insights

A study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of compounds similar to this compound. The findings suggested that modifications to the amino group significantly enhance the compound's biological activity against targeted enzymes .

Another research effort utilized artificial neural networks (ANNs) to predict the biological activity of related compounds. The model indicated a high probability of inhibitory action against specific carbonic anhydrase isoforms when structural features akin to those found in this compound were present .

Safety and Toxicological Profile

While the biological activities are promising, understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological assessments indicate that the compound may exhibit moderate toxicity at high concentrations. Hazard statements associated with its use include risks of irritation and respiratory issues upon exposure .

Q & A

Basic: What are the established synthetic routes for 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one?

The synthesis typically involves condensation of 3-aminoazetidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or a trifluoroacetyl chloride derivative. For example, Procedure A in analogous syntheses (e.g., for 1-(cyclohex-1-en-1-yl)-2,2,2-trifluoroethan-1-one) uses hydrolysis of intermediates in dichloromethane (DCM), followed by extraction and purification via column chromatography . Key steps include controlling reaction stoichiometry, temperature, and solvent polarity to minimize side reactions. Post-synthesis purification often employs flash chromatography with gradients of hexane/ethyl acetate .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the azetidine ring and trifluoroacetyl group. For instance, ¹H NMR of related compounds (e.g., 1-(3-azidopropyl-pyrrolyl)-trifluoroethanone) shows distinct coupling patterns for azetidine protons (δ 4.42 ppm, t, J = 6.8 Hz) and trifluoroacetyl signals in ¹³C NMR (q, J = 35.5 Hz at δ 169.95 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures. High-resolution data collection and refinement protocols ensure accurate determination of bond lengths and angles, particularly for the strained azetidine ring .

Advanced: How do solvent and catalyst choices influence reaction efficiency in azetidine trifluoroacetylation?

- Solvent Effects : Polar aprotic solvents like DCM or THF enhance nucleophilic attack on the trifluoroacetyl group. For example, THF/Et₂O mixtures in Procedure E improve lithium reagent compatibility during ketone formation .

- Catalytic Systems : Triazolium salts and Cs₂CO₃ (used in N-heterocyclic carbene catalysis) accelerate annulation reactions by stabilizing transition states. Similarly, DMAP and triethylamine in acetylation steps (e.g., dihydroquinoline derivatives) increase reaction rates .

Advanced: What computational approaches predict the electronic effects of the trifluoroacetyl group?

Density Functional Theory (DFT) studies on trifluoroacetyl-containing compounds (e.g., aryl diazirines) reveal that the electron-withdrawing -CF₃ group polarizes adjacent bonds, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic addition or cross-coupling reactions. Such insights guide the design of reactive intermediates for azetidine functionalization .

Advanced: How are stereochemical outcomes analyzed in azetidine derivatives?

- NMR Analysis : Coupling constants (e.g., J = 6.7–6.8 Hz in azetidine protons) and NOE correlations differentiate axial/equatorial substituents .

- Crystallography : SHELXL-refined structures resolve stereochemistry, as seen in dihydroquinoline derivatives where acyloxy groups adopt specific orientations .

Advanced: What challenges arise in scaling up synthesis while maintaining purity?

- Byproduct Formation : Trifluoroacetyl groups may hydrolyze under acidic/basic conditions. Dean-Stark traps (used in Procedure F) remove water to prevent retro-aldol side reactions .

- Purification : Scale-up requires optimized flash chromatography (e.g., PE:EA gradients) or recrystallization in non-polar solvents to isolate high-purity product .

Basic: How is the stability of this compound assessed under varying conditions?

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.

- Hydrolytic Stability : Accelerated stability studies in buffered solutions (pH 1–13) monitor degradation via HPLC. Trifluoroacetyl groups are susceptible to hydrolysis in basic media, necessitating anhydrous storage .

Advanced: How do structural modifications at the azetidine ring impact reactivity?

Substituents like bromine (e.g., 1-(3-bromophenyl)-trifluoroethanone) increase steric hindrance, slowing nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) reduce electrophilicity at the carbonyl carbon. These effects are quantified using Hammett σ constants in structure-activity studies .

Advanced: What role does X-ray crystallography play in resolving conflicting NMR data?

Conflicting NOE or coupling data (e.g., ambiguous stereochemistry) are resolved by crystallography. SHELXL-refined structures provide unambiguous bond geometries, as demonstrated in dihydroquinoline derivatives where acyloxy group orientation was confirmed .

Advanced: How are kinetic vs. thermodynamic products controlled in azetidine functionalization?

- Temperature Control : Low temperatures (-78°C) favor kinetic products (e.g., axial attack on trifluoroacetyl), while higher temperatures (e.g., 140°C in Dean-Stark reactions) favor thermodynamic products .

- Catalyst Design : Bulky catalysts (e.g., N-heterocyclic carbenes) sterically guide regioselectivity, as seen in annulation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.